Azido-PEG3-acid
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Overview
Description
Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .Scientific Research Applications
Protein PEGylation : A study by Deiters et al. (2004) discusses a method for the site-specific PEGylation of proteins using para-azidophenylalanine. This technique is useful for generating selectively PEGylated proteins for therapeutic applications, demonstrating the utility of azido groups in PEG derivatives (Deiters et al., 2004).
Dynamic Surface Coating for Cell Adhesion and Migration : Van Dongen et al. (2013) utilized cell-repellent azido-[polylysine-g-PEG] (APP) to create substrates for dynamic cell adhesion. This technique allows for rapid triggering of cell adhesion through the simple addition of a functional peptide, useful in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).
Antiviral Drug Delivery : Joshy et al. (2017) developed zidovudine-loaded polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles for enhanced antiviral drug delivery, specifically for HIV/AIDS therapy. This approach demonstrates the potential of azido-PEG3-acid in improving the efficacy of drug delivery systems (Joshy et al., 2017).
Synthesis of Heterobifunctional PEG Derivatives : Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives, which are useful for conjugating various ligands through "click chemistry". These derivatives have applications in drug delivery and targeting (Hiki & Kataoka, 2007).
Bioconjugation Chemistry : Qu et al. (2014) demonstrated the use of azido-PEG3-acid for the rapid one-step modification of thrombomodulin with alkylamine derivatives. This process has potential in the development of thromboresistant materials for blood-contacting surfaces, indicating the role of azido-PEG3-acid in bioconjugation chemistry (Qu et al., 2014).
properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJGWKZZFZMGGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-acid |
Citations
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